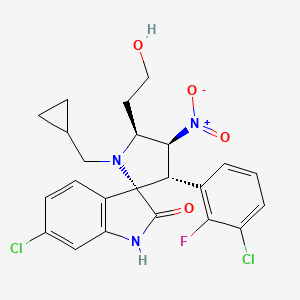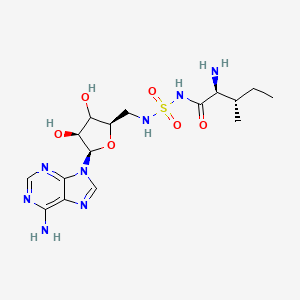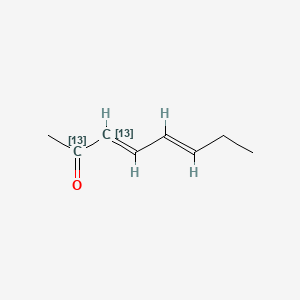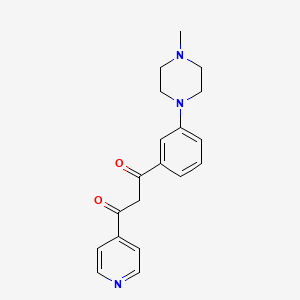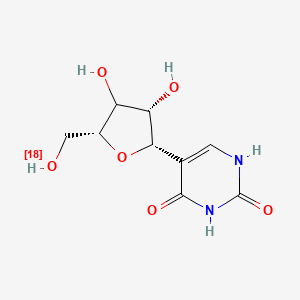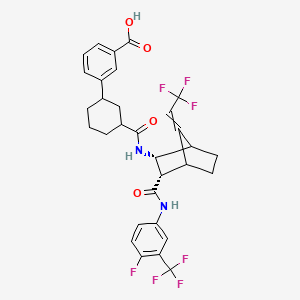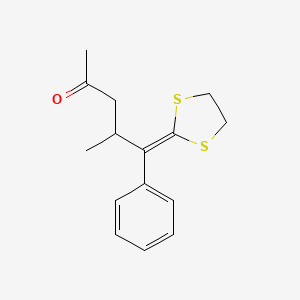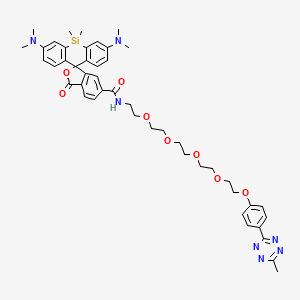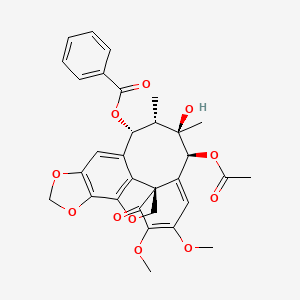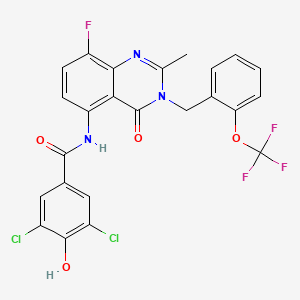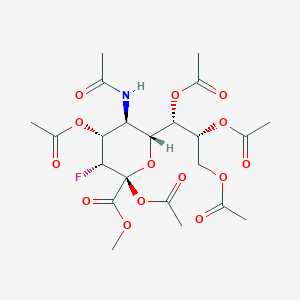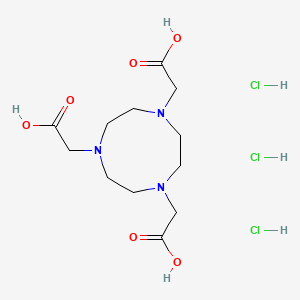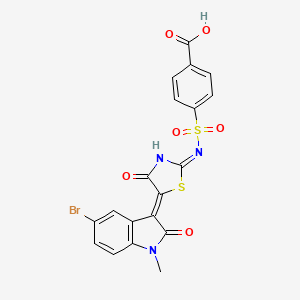
Mettl16-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mettl16-IN-1 is a novel inhibitor of the methyltransferase-like protein 16 (METTL16), which is an RNA N6-methyladenosine (m6A) methyltransferase. METTL16 plays a crucial role in RNA metabolism, including RNA splicing, stability, and translation. The inhibition of METTL16 by this compound has shown potential in various scientific research applications, particularly in cancer biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mettl16-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Mettl16-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Mettl16-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Mettl16-IN-1 exerts its effects by inhibiting the methyltransferase activity of METTL16. This inhibition disrupts the m6A methylation of target RNAs, leading to altered RNA splicing, stability, and translation. The molecular targets of this compound include the RNA substrates of METTL16 and the associated protein complexes involved in RNA metabolism .
Comparison with Similar Compounds
METTL3-IN-1: Another inhibitor targeting the METTL3 methyltransferase, which also plays a role in m6A RNA methylation.
METTL14-IN-1: Inhibits METTL14, another member of the METTL family involved in RNA methylation.
Uniqueness of Mettl16-IN-1: this compound is unique in its specific inhibition of METTL16, distinguishing it from other inhibitors that target different members of the METTL family. This specificity allows for targeted studies and potential therapeutic applications focused on METTL16-related pathways .
Properties
Molecular Formula |
C19H12BrN3O6S2 |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
4-[(E)-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]sulfonylbenzoic acid |
InChI |
InChI=1S/C19H12BrN3O6S2/c1-23-13-7-4-10(20)8-12(13)14(17(23)25)15-16(24)21-19(30-15)22-31(28,29)11-5-2-9(3-6-11)18(26)27/h2-8H,1H3,(H,26,27)(H,21,22,24)/b15-14- |
InChI Key |
HYPYGWBCKWTRSP-PFONDFGASA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N/C(=N\S(=O)(=O)C4=CC=C(C=C4)C(=O)O)/S3)/C1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)S3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


